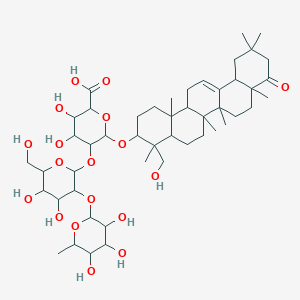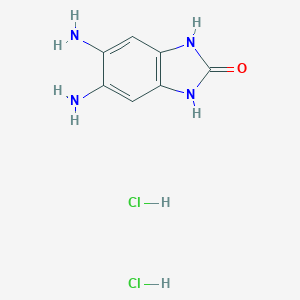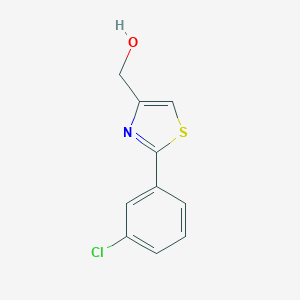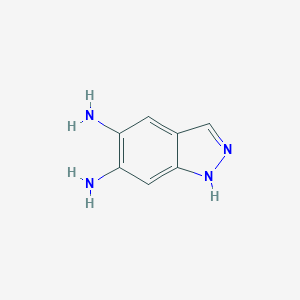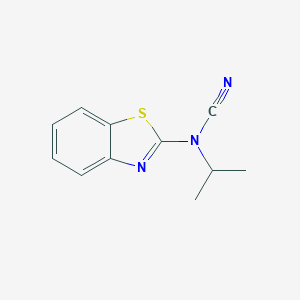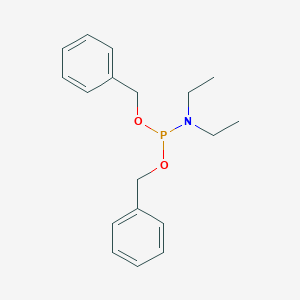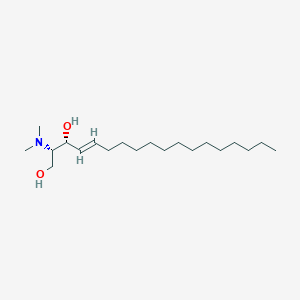
N,N-ジメチルスフィンゴシン
概要
説明
N,N-dimethylsphingosine (DMS) is a naturally occurring sphingolipid that is found in all eukaryotic organisms. DMS is a structural component of cell membranes, and is involved in various biochemical and physiological processes, such as cell signaling, differentiation, apoptosis, and autophagy. In addition, DMS has been widely studied for its potential therapeutic applications in various diseases and conditions.
科学的研究の応用
心筋保護作用とスフィンゴシンキナーゼ活性化
液体クロマトグラフィー質量分析(LC-MS-MS)における内部標準
シグマ-1受容体(S1R)の調節
作用機序
Target of Action
N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK) . SphK is a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .
Mode of Action
DMS interacts with its primary target, SphK, inhibiting its activity . This inhibition prevents the formation of S1P, thereby modulating cellular levels of sphingosine 1-phosphate and ceramide . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .
Biochemical Pathways
The inhibition of SphK by DMS affects the sphingolipid signaling pathway. This pathway plays a physiological role in cell growth, apoptosis, and differentiation . DMS activates SphK in the cytosol via a PKCε dependent mechanism . The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS .
Pharmacokinetics
It is known that dms is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines , suggesting that it is naturally present and metabolized within the body.
Result of Action
The inhibition of SphK by DMS leads to a decrease in the formation of S1P, which can have various effects depending on the context. For instance, in the context of cardioprotection, DMS has been shown to protect against ischemia/reperfusion injury . In the context of neuropathic pain, DMS induces mechanical hypersensitivity when injected into rats .
Action Environment
The action of DMS can be influenced by various environmental factors. For instance, the concentration of DMS can significantly impact its effects, with higher concentrations being inhibitory and lower concentrations being protective against ischemia/reperfusion injury . Furthermore, the presence of certain proteins, such as PKCε, can influence the action of DMS .
Safety and Hazards
生化学分析
Biochemical Properties
N,N-Dimethylsphingosine plays a significant role in biochemical reactions. It interacts with sphingosine kinase, inhibiting its activity . This interaction affects the formation of sphingosine-1-phosphate, a signaling molecule known for its role in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .
Cellular Effects
N,N-Dimethylsphingosine has profound effects on various types of cells and cellular processes. For instance, it induces phytoalexin production and hypersensitive cell death in Solanaceae plants . It also influences cell function by affecting the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, N,N-Dimethylsphingosine exerts its effects through binding interactions with biomolecules, specifically sphingosine kinase . By inhibiting this enzyme, it impacts the formation of sphingosine-1-phosphate and subsequently alters gene expression .
Dosage Effects in Animal Models
The effects of N,N-Dimethylsphingosine vary with different dosages in animal models. For example, low doses of N,N-Dimethylsphingosine have been found to be cardioprotective and activate cytosolic sphingosine kinase
Metabolic Pathways
N,N-Dimethylsphingosine is involved in the sphingolipid metabolic pathway, interacting with enzymes such as sphingosine kinase
特性
IUPAC Name |
(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N,N-Dimethylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
119567-63-4, 122314-67-4 | |
| Record name | Dimethylsphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylsphingenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




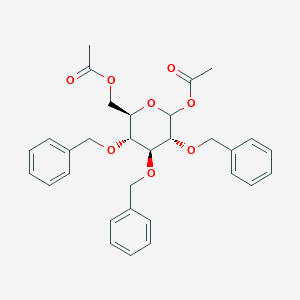
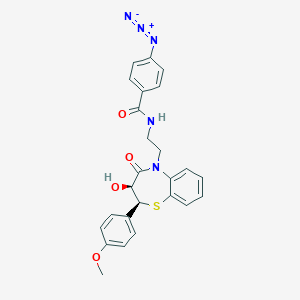
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
